molecular formula C8H10N2O2 B181640 2,6-Dimethyl-3-nitroaniline CAS No. 67083-28-7

2,6-Dimethyl-3-nitroaniline

Cat. No. B181640
CAS RN: 67083-28-7
M. Wt: 166.18 g/mol
InChI Key: LDFJDBAOBVUXMQ-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-3-nitroaniline” is a chemical compound with the CAS Number: 67083-28-7 . It has a molecular weight of 166.18 and its IUPAC name is 2,6-dimethyl-3-nitroaniline . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethyl-3-nitroaniline” is represented by the linear formula C8H10N2O2 . The InChI Code for this compound is 1S/C8H10N2O2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,9H2,1-2H3 . The compound contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

“2,6-Dimethyl-3-nitroaniline” is a solid substance . It has a molecular weight of 166.18 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Application in Optical and Quantum Electronics

  • Summary of Application: 3-nitroanilinium nitrate (3NAN), a derivative of 3-nitroaniline, has been synthesized and crystallized successfully by solution growth combined with solvent evaporation technique . It is used as a reference compound for optical nonlinearity .
  • Methods of Application: The 3NAN molecular structure has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311 + + G (d,p) basis set . The thermal stability of the crystal was analyzed with TGA/DTA and the melting points of the salt identified at 209 ºC .
  • Results or Outcomes: The computed vibrational spectra were compared with experimental result which show appreciable agreement . HOMO–LUMO energy calculations have shown the charge transfer within the molecule . The antimicrobial activity of grown crystals has been tested against certain potentially threatening microbes .

2. Dye Manufacturing

  • Summary of Application: Nitroaniline is used in the manufacturing of dyes . The nitro group (-NO2) in the compound can be reduced to an amino group (-NH2), which can then react with other compounds to form colored substances.

3. Antioxidant Production

  • Summary of Application: Nitroaniline can be used to produce antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

4. Corrosion Inhibitor

  • Summary of Application: Nitroaniline can be used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can slow down or prevent corrosion on metal or alloy surfaces.

5. Building Blocks for Chemical Synthesis

  • Summary of Application: Nitroaniline is used as a key ingredient in making a wide range of chemicals, such as those used as building blocks for making dyes, antioxidants, medicines, and insecticides .

6. Solvent Influence on Intramolecular Interactions

  • Summary of Application: Intramolecular interactions in para and meta nitroanilines belong to the category of substituent effects (SE) in widely studied systems of a general structure X-R-Y, where Y is a fixed functional group (reaction site), X is a variable substituent, and R is a transmitter .
  • Methods of Application: Theoretical density functional theory (B3LYP/6-31G**) was used to study the intra- and intermolecular interactions of nitrobenzene, aniline, and meta and para nitroaniline in various solvation models .
  • Results or Outcomes: An extensive description of the solvation of nitro and amino groups and the effect of solvation on mutual interactions between these groups in meta and para nitroanilines is provided .

Safety And Hazards

“2,6-Dimethyl-3-nitroaniline” is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area . In case of ingestion, inhalation, or skin contact, immediate medical attention is required .

Relevant Papers

There are several papers related to “2,6-Dimethyl-3-nitroaniline” and similar compounds . These papers discuss various aspects such as synthesis, properties, and applications of these compounds. For a more detailed analysis, it is recommended to refer to these papers directly.

properties

IUPAC Name

2,6-dimethyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFJDBAOBVUXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986114
Record name 2,6-Dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-nitroaniline

CAS RN

67083-28-7
Record name 2,6-Dimethyl-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67083-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-2,6-xylidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067083287
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Record name 67083-28-7
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Record name 2,6-Dimethyl-3-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-2,6-xylidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
A Naito, S Ganapathy, CA McDowell - Journal of Magnetic Resonance …, 1982 - Elsevier
The high-resolution solid-state 13 C NMR spectra of 2,6-dimethyl-3-nitroaniline, glycylglycine, glycyl-l-alanine, and trimethylimidazole, were obtained by a combination of cross-…
Number of citations: 155 www.sciencedirect.com
G Papageorgiou, JET Corrie - Tetrahedron, 2000 - Elsevier
Photolysis of 1-acyl-7-nitroindolines in aqueous solution gives a carboxylic acid and a 7-nitrosoindole. These compounds are useful as photolabile precursors of carboxylic acids, …
Number of citations: 134 www.sciencedirect.com
DA Dobbs, RG Bergman - Organometallics, 1994 - ACS Publications
2, 6-dimethyl-3-nitrophenyl) have been observed to undergo dimerization. The dimerization of 8 was found to be water-catalyzed and proceeds through intermediate 10. This reaction is …
Number of citations: 63 pubs.acs.org
J Bergman, T Brimert - Tetrahedron, 1999 - Elsevier
Some novel highly substituted diazoquinones have been synthesised in one step from simple anilines by treatment with nitric acid in sulfuric acid solution. The reaction is proposed to …
Number of citations: 7 www.sciencedirect.com
RK Harris, P Jonsen, KJ Packer - Magnetic resonance in …, 1985 - Wiley Online Library
Carbon‐13 NMR spectra of some solid substituted anilines and aromatic diazonium salts, taken under conditions of cross‐polarization with high‐power proton decoupling, are …
AM Häkkinen, P Ruostesuo, R Kivekäs - Journal of the Chemical …, 1988 - pubs.rsc.org
Solid-state 13C cp-mas and solution 13C, 15N, and 17O nmr spectra were measured for toluene-p-sulphonamide, N-methyltoluene-p-sulphonamide, NN-dimethyltoluene-p-…
Number of citations: 17 pubs.rsc.org
AG Gavriel, F Leroux, GS Khurana… - The Journal of …, 2021 - ACS Publications
The development of stable, efficient chemoselective self-immolative systems, for use in applications such as sensors, requires the optimization of the reactivity and degradation …
Number of citations: 3 pubs.acs.org
A O'Donnell, A Gavriel, W Christie, A Chippindale… - Arkivoc, 2021 - centaur.reading.ac.uk
We report the synthesis and investigation into the structure-property relationships of eight different low molecular weight hydrogelators based on a bisaromatic urea core unit, all of …
Number of citations: 2 centaur.reading.ac.uk
M Hyder, AD O'Donnell, AM Chippindale… - Materials Today …, 2022 - Elsevier
The discovery and development of new adhesive materials is critical for real-world applications of polymeric composite materials. Herein, we report the design and synthesis of a library …
Number of citations: 1 www.sciencedirect.com
J Bergman, P Sand - Tetrahedron, 1990 - Elsevier
A variety of nitroindoles have been prepared from imidate, amidine, and sec-anilide derivatives of 2-alkyl-3- or 5-nitroanilines by a base-induced cyclization promoted by dialkyl oxalates…
Number of citations: 55 www.sciencedirect.com

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